

A Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy5-Methyltetrazine

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Compound of Interest		
Compound Name:	Sulfo-Cy5-Methyltetrazine	
Cat. No.:	B12395024	Get Quote

This in-depth technical guide provides a comprehensive overview of the spectral properties of **Sulfo-Cy5-Methyltetrazine**, a water-soluble, far-red fluorescent dye essential for bioorthogonal labeling and imaging. The document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques.

Core Spectral and Physicochemical Properties

Sulfo-Cy5-Methyltetrazine is a derivative of the popular Cy5 dye, modified with a methyltetrazine moiety for click chemistry applications.[1][2][3] The addition of sulfo- groups enhances its water solubility, making it highly suitable for biological applications in aqueous environments.[4][5] Its primary application involves the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (TCO)-tagged molecules, a bioorthogonal reaction with exceptional kinetics that does not require a copper catalyst.[6][7] This specificity makes it a valuable tool for labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and in vivo imaging.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Sulfo-Cy5-Methyltetrazine**, compiled from various sources. These values are crucial for designing experiments and setting up instrumentation for optimal fluorescence detection.



Parameter	Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	~646 - 649 nm	[4][5][8]
Emission Maximum (λem)	~655 - 671 nm	[5][6][8]
Stokes Shift	~16 nm	[4]
Molar Extinction Coefficient (ε)	~250,000 - 271,000 L·mol ⁻¹ ·cm ⁻¹	[5][8][9]
Fluorescence Quantum Yield (Φ)	0.28	[9]
Molecular Weight	~934.1 g/mol	[8]
Solubility	Water, DMSO, DMF	[6][8]

Experimental Protocols Determining Excitation and Emission Spectra

This section outlines a detailed methodology for measuring the fluorescence excitation and emission spectra of **Sulfo-Cy5-Methyltetrazine**.

Objective: To determine the wavelengths of maximum fluorescence excitation and emission for **Sulfo-Cy5-Methyltetrazine** in a specific solvent or buffer.

Instrumentation: A spectrofluorometer equipped with a high-energy light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).[10]

Materials:

Sulfo-Cy5-Methyltetrazine

- Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)
- Quartz cuvettes



UV-Vis spectrophotometer

Procedure:

- Sample Preparation:
 - Prepare a stock solution of Sulfo-Cy5-Methyltetrazine in the chosen solvent.
 - Prepare a series of dilutions from the stock solution. The final concentration should result
 in an absorbance value between 0.02 and 0.1 at the excitation wavelength to avoid inner
 filter effects.
 - Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer to confirm it is within the optimal range.
 - Prepare a solvent-only blank sample.
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.
 - Set the excitation and emission slit widths. Narrower slits (e.g., 2 nm) provide higher resolution but lower signal, while wider slits increase the signal but reduce resolution.[11]
- Emission Spectrum Measurement:
 - Place the solvent blank in the cuvette holder and measure its emission spectrum across a
 defined range (e.g., 600 nm to 800 nm) using a fixed excitation wavelength (e.g., 640 nm).
 This will account for background signals, including Raman scattering from the solvent.[11]
 - Replace the blank with the **Sulfo-Cy5-Methyltetrazine** sample.
 - Set the excitation wavelength to the known absorption maximum (~646 nm).[4]
 - Scan the emission monochromator over a wavelength range that covers the expected emission, for instance, from 650 nm to 750 nm.[12]

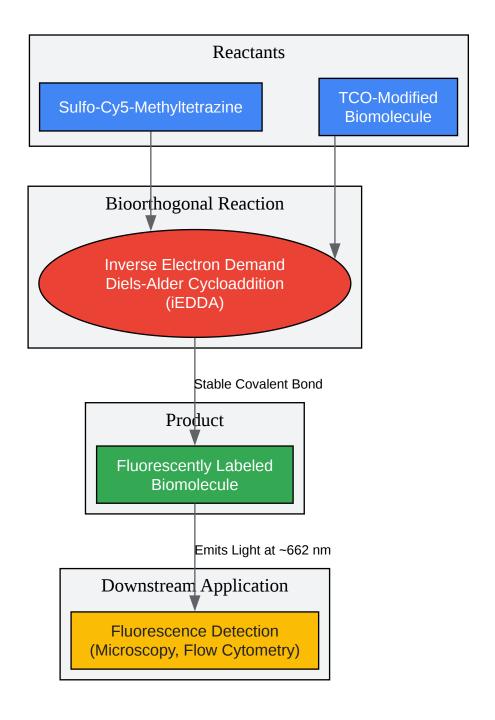


- The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
- Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the determined emission maximum (~662 nm).[4][9]
 - Scan the excitation monochromator over a range of wavelengths, for example, from 550 nm to 660 nm.[12]
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
- Data Analysis:
 - Plot fluorescence intensity versus wavelength for both the emission and excitation spectra.
 - Identify and label the peak wavelengths for λex and λem.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the use of **Sulfo-Cy5-Methyltetrazine**.

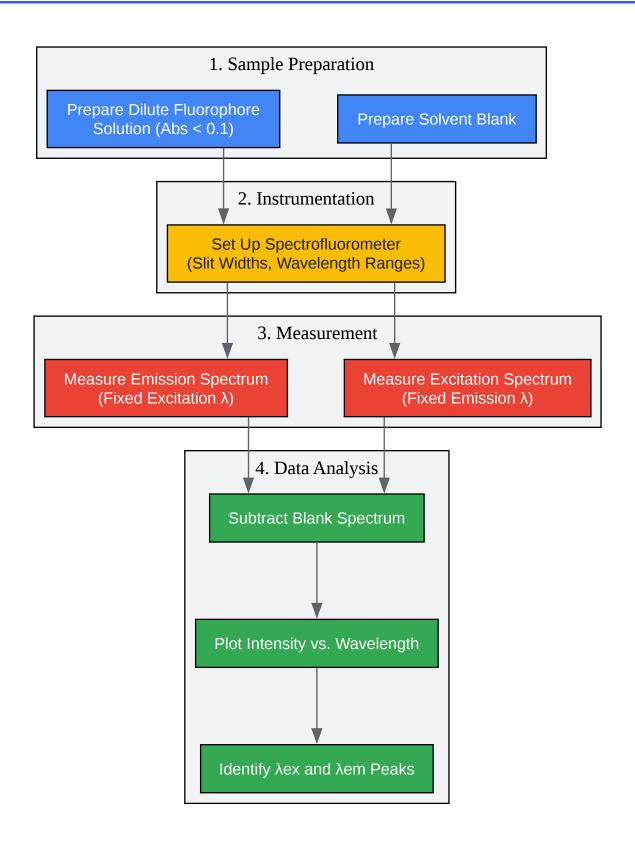




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Caption: Bioorthogonal labeling workflow using Sulfo-Cy5-Methyltetrazine.





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